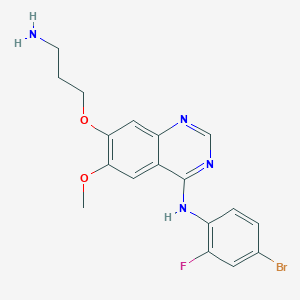
7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of multiple functional groups, including an aminopropoxy side chain, a bromo-fluorophenyl group, and a methoxy group, makes it a versatile molecule for chemical modifications and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine typically involves multi-step organic reactions. The starting materials often include 4-bromo-2-fluoroaniline, which undergoes a series of reactions to introduce the quinazoline core and the various substituents. Key steps may include:
Nucleophilic substitution: to introduce the aminopropoxy group.
Electrophilic aromatic substitution: to attach the bromo-fluorophenyl group.
Methoxylation: to add the methoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of 7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-hydroxyquinazolin-4-amine.
Reduction: Formation of this compound with an additional amine group.
Substitution: Formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
In medicine, this compound may have potential as a pharmaceutical agent. Its quinazoline core is a common scaffold in many drugs, and modifications to its structure could lead to the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its versatile chemical reactivity.
Mecanismo De Acción
The mechanism of action of 7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The presence of the aminopropoxy group can enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 7-(3-Aminopropoxy)-N-(4-chloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine
- 7-(3-Aminopropoxy)-N-(4-bromo-2-chlorophenyl)-6-methoxyquinazolin-4-amine
- 7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-hydroxyquinazolin-4-amine
Uniqueness
Compared to similar compounds, 7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine is unique due to the specific combination of functional groups, which can result in distinct chemical reactivity and biological activity. The presence of both bromo and fluoro substituents can influence its electronic properties and interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C18H18BrFN4O2 |
|---|---|
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
7-(3-aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine |
InChI |
InChI=1S/C18H18BrFN4O2/c1-25-16-8-12-15(9-17(16)26-6-2-5-21)22-10-23-18(12)24-14-4-3-11(19)7-13(14)20/h3-4,7-10H,2,5-6,21H2,1H3,(H,22,23,24) |
Clave InChI |
KJIRNUGZDSPLTB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


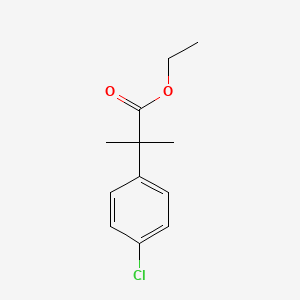

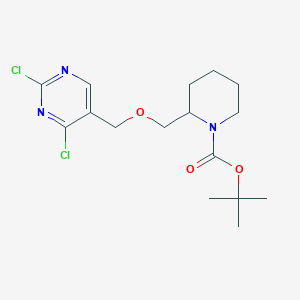
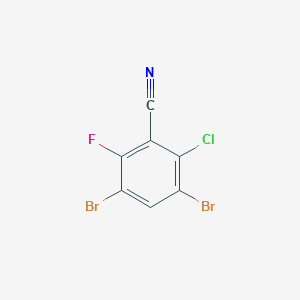
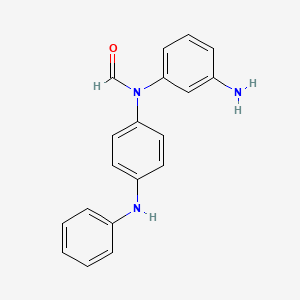
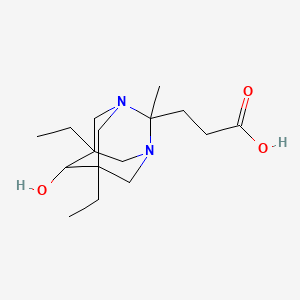
![1,1'-(Thieno[3,2-b]thiophene-2,5-diyl)bis(N-phenylmethanimine)](/img/structure/B12843395.png)
![13-Aminohexacyclo[18.3.1.05,23.08,22.09,14.015,21]tetracosa-1,3,5(23),6,8,10,12,14,20(24),21-decaene-16,19-dione](/img/structure/B12843399.png)

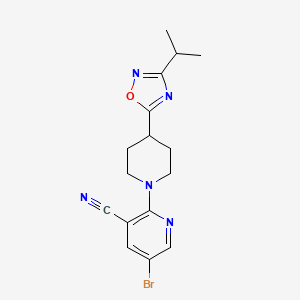
![Acetamide,N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12843433.png)

![N-(1-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide](/img/structure/B12843451.png)
![(3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12843454.png)
